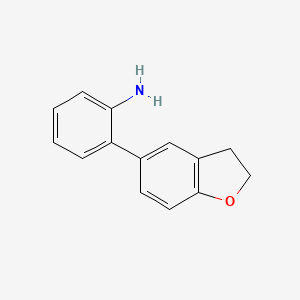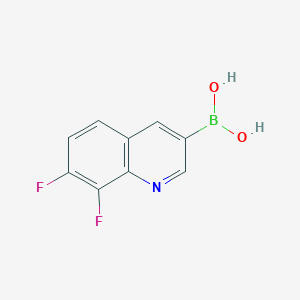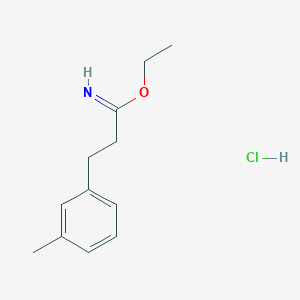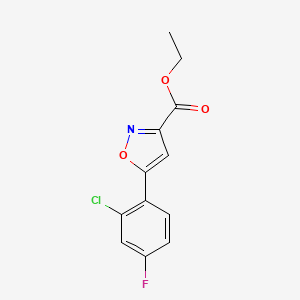![molecular formula C14H20O2 B13347890 4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane CAS No. 5458-32-2](/img/structure/B13347890.png)
4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropylphenyl)-4,5-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring substituted with an isopropylphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenyl)-4,5-dimethyl-1,3-dioxolane typically involves the reaction of 4-isopropylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
On an industrial scale, the production of 2-(4-isopropylphenyl)-4,5-dimethyl-1,3-dioxolane may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the reaction and simplify the separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)-4,5-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Formation of 4-isopropylbenzoic acid or 4-isopropylbenzaldehyde.
Reduction: Formation of 4-isopropylphenylmethanol or 4-isopropylcyclohexane.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-Isopropylphenyl)-4,5-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenyl)-4,5-dimethyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The dioxolane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Isopropylphenyl)-1,3-dioxolane: Similar structure but lacks the two methyl groups on the dioxolane ring.
4-Isopropylbenzaldehyde: Precursor to the synthesis of 2-(4-isopropylphenyl)-4,5-dimethyl-1,3-dioxolane.
4-Isopropylphenol: Another related compound with a phenolic hydroxyl group instead of the dioxolane ring.
Uniqueness
2-(4-Isopropylphenyl)-4,5-dimethyl-1,3-dioxolane is unique due to the presence of both the isopropylphenyl group and the dioxolane ring with two methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and research.
Properties
CAS No. |
5458-32-2 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4,5-dimethyl-2-(4-propan-2-ylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H20O2/c1-9(2)12-5-7-13(8-6-12)14-15-10(3)11(4)16-14/h5-11,14H,1-4H3 |
InChI Key |
QTHHOQBCLLTLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)C2=CC=C(C=C2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)

![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)
![(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
